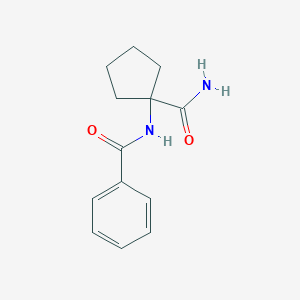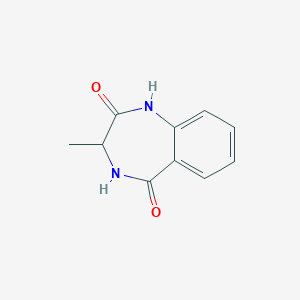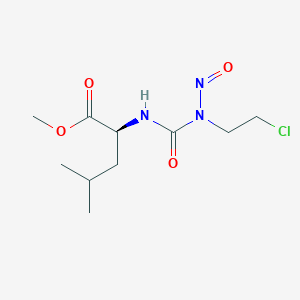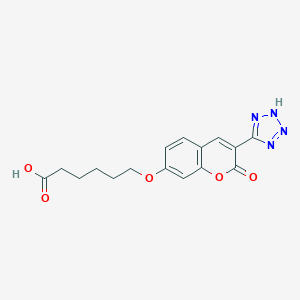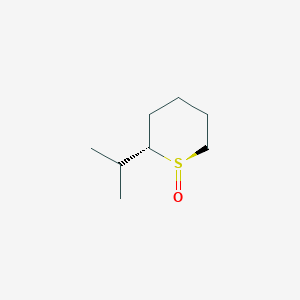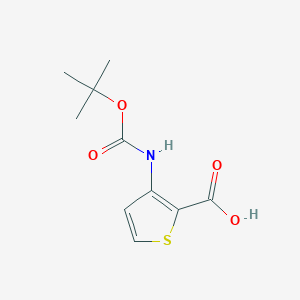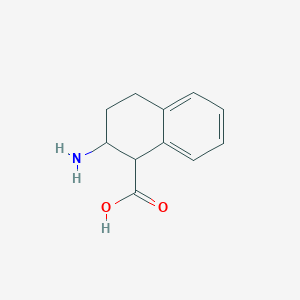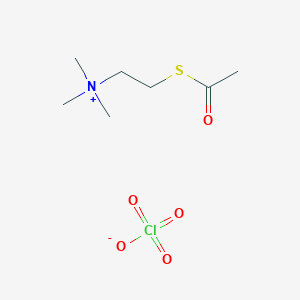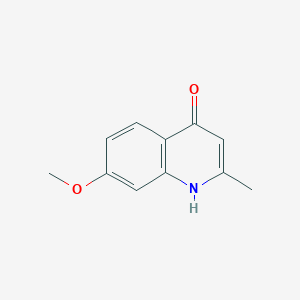
7-Methoxy-2-methylquinolin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Methoxy-2-methylquinolin-4-ol and related compounds involves several key steps, including cyclization, nitrification, and chlorination, starting from basic aniline derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a method involving cyclization, nitrification, and chlorination with an overall yield of 85%, indicating the efficiency of this synthetic route for producing quinoline derivatives (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-methylquinolin-4-ol and its derivatives can be elucidated using techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the compound's framework and the interactions that may contribute to its biological activity. For example, a study on the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provides crystallographic evidence of the structure, highlighting the presence of strong intramolecular hydrogen bonding (Kovalenko et al., 2019).
Chemical Reactions and Properties
7-Methoxy-2-methylquinolin-4-ol participates in various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity is exploited in synthesizing complex molecules, including potential pharmaceuticals. For instance, its involvement in the synthesis of quinoline proton sponges demonstrates its utility in creating compounds with unique chemical properties, such as the ability to act as proton sponges (Dyablo et al., 2015).
Applications De Recherche Scientifique
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Quinoline-based heterocyclic derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
- Method : The derivatives were synthesized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .
- Results : Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
-
Drug Research and Development
- Field : Pharmaceutical Industry
- Application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Method : Synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
- Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Field : Synthetic Organic Chemistry
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
- Method : The derivatives were synthesized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .
- Results : Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
Propriétés
IUPAC Name |
7-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZVELXYBOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401231 | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylquinolin-4-ol | |
CAS RN |
58596-43-3, 103624-90-4 | |
| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-methyl-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

